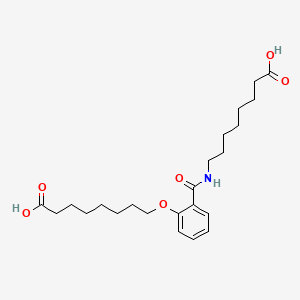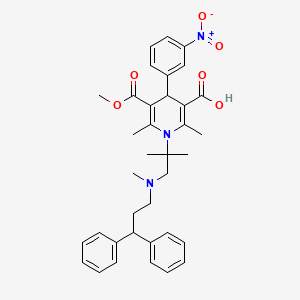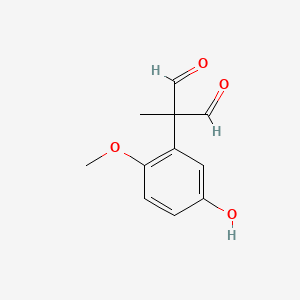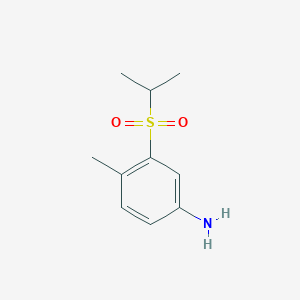
4-Methyl-3-propan-2-ylsulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-propan-2-ylsulfonylaniline is an organic compound characterized by a benzene ring substituted with a methyl group, a propan-2-ylsulfonyl group, and an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with aniline as the starting material.
Sulfonylation Reaction: The aniline undergoes sulfonylation using propan-2-ylsulfonyl chloride in the presence of a base such as pyridine.
Methylation Reaction: The resulting compound is then methylated using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed:
Nitro Compound: 4-Methyl-3-propan-2-ylsulfonylnitrobenzene.
Amine: this compound.
Acylated Product: 4-Methyl-3-propan-2-ylsulfonylacetanilide.
科学的研究の応用
Chemistry: 4-Methyl-3-propan-2-ylsulfonylaniline is used as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Methyl-3-propan-2-ylsulfonylaniline exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
類似化合物との比較
4-Methylbenzenesulfonic Acid: Similar in structure but lacks the aniline group.
3-Propylsulfonylaniline: Similar but with a different alkyl group on the sulfonyl moiety.
2-Methyl-4-propanesulfonylaniline: Similar but with a different position of the methyl group.
Uniqueness: 4-Methyl-3-propan-2-ylsulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
4-methyl-3-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)14(12,13)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 |
InChIキー |
QXDQFOLZKHMXKR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


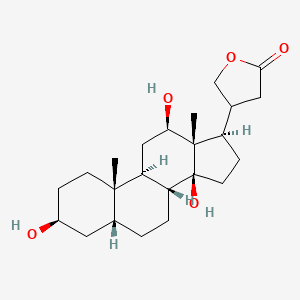

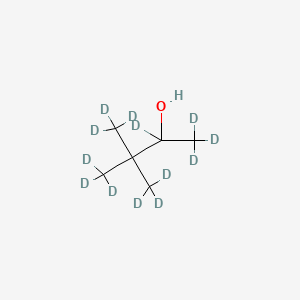
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
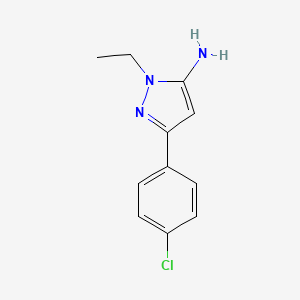
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
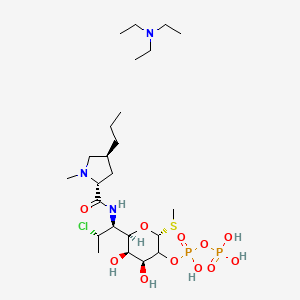
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

